molecular formula C22H27FN4O2 B126786 Sunitinib-d4 CAS No. 1126721-79-6

Sunitinib-d4

Cat. No.: B126786
CAS No.: 1126721-79-6
M. Wt: 402.5 g/mol
InChI Key: WINHZLLDWRZWRT-IMVYMHHKSA-N
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Description

Sunitinib-d4 is a deuterated form of sunitinib, a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. Sunitinib is primarily used as an anti-cancer medication, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of sunitinib due to its enhanced stability and reduced metabolic rate.

Mechanism of Action

Target of Action

Sunitinib-d4, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Mode of Action

Sunitinib inhibits cellular signaling by targeting these multiple RTKs . It blocks the ATP-binding pocket of specific receptor tyrosine kinases, inhibiting signal transduction . This inhibition disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the suppression of tumor progression .

Biochemical Pathways

Sunitinib affects several biochemical pathways due to its multi-targeted nature. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . Furthermore, sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .

Pharmacokinetics

Sunitinib’s pharmacokinetics have been evaluated in healthy subjects and in patients with solid tumors . The plasma terminal elimination half-lives of sunitinib were 8 h in rats, 17 h in monkeys, and 51 h in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species . The bioavailability in female rats was close to 100%, suggesting complete absorption of sunitinib .

Result of Action

The molecular and cellular effects of sunitinib’s action include the inhibition of cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer . It also induces a senescence-like endothelial cell (EC) phenotype . Inflammatory chemokine secretion and VCAM1 expression were significantly increased in senescent ECs, resulting in tumor cell (TC) chemotaxis and TC/EC interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunitinib resistance, or a sunitinib-associated inferior survival benefit in metastatic breast cancer, may be due to sunitinib-induced EC injury or senescence

Safety and Hazards

Sunitinib may cause damage to fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, avoid dust formation, and not to breathe dust, vapor, mist, or gas .

Biochemical Analysis

Biochemical Properties

Sunitinib-d4, like its parent compound Sunitinib, is known to interact with various enzymes and proteins. It is particularly effective in inhibiting tyrosine kinases, which play crucial roles in signal transduction pathways . The nature of these interactions is typically inhibitory, preventing the enzymes from catalyzing their respective reactions .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting tyrosine kinases, this compound disrupts signal transduction, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to tyrosine kinases, this compound inhibits their activity, disrupting signal transduction pathways and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Current studies focus on the drug’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect the drug’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating potential targeting signals or post-translational modifications that direct the drug to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Sunitinib-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic pathways and pharmacokinetic properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound.

Major Products Formed

The major products formed from these reactions include various metabolites that are studied for their pharmacological effects and potential side effects .

Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-IMVYMHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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